

# Application Notes and Protocols for SRT3025 in Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SRT3025**

Cat. No.: **B3027058**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **SRT3025**, a SIRT1 activator, in various mouse models of disease. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **SRT3025**.

## Mechanism of Action

**SRT3025** is a potent and selective activator of Sirtuin 1 (SIRT1), an NAD<sup>+</sup>-dependent deacetylase. SIRT1 plays a crucial role in regulating a variety of cellular processes, including metabolism, inflammation, and cellular stress responses. By activating SIRT1, **SRT3025** mimics the effects of caloric restriction, which has been shown to have numerous health benefits. The activation of SIRT1 by **SRT3025** leads to the deacetylation of various downstream targets, influencing multiple signaling pathways.

## Signaling Pathway of SRT3025

[Click to download full resolution via product page](#)

### SRT3025 Signaling Pathway

## Quantitative Data Summary

The following tables summarize the dosages and significant findings from various studies using **SRT3025** in mouse models.

**Table 1: SRT3025 Dosage and Administration in Mouse Models**

| Mouse Model          | Mouse Strain | Dosage                                    | Administration Route | Duration | Reference                                                                       |
|----------------------|--------------|-------------------------------------------|----------------------|----------|---------------------------------------------------------------------------------|
| Atherosclerosis      | ApoE-/-      | 3.18 g/kg in diet (approx. 477 mg/kg/day) | Oral (in diet)       | 12 weeks | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Diet-Induced Obesity | C57BL/6      | 100 mg/kg/day                             | Oral gavage          | 7 weeks  |                                                                                 |
| Diet-Induced Obesity | db/db        | 3.18 g/kg in diet (approx. 477 mg/kg/day) | Oral (in diet)       | 12 weeks |                                                                                 |
| Osteoporosis         | C57BL/6      | 50 mg/kg/day                              | Oral gavage          | 6 weeks  | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Osteoporosis         | C57BL/6      | 100 mg/kg/day                             | Oral gavage          | 6 weeks  | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |

Note: The conversion from g/kg in diet to mg/kg/day is estimated based on an average daily food consumption of 3-5g for a 30g mouse.

**Table 2: Pharmacokinetic Parameters of SRT3025 in Mice**

| Parameter               | Value               | Mouse Model             | Dosage    | Reference |
|-------------------------|---------------------|-------------------------|-----------|-----------|
| Cmax                    | 2415 ng/mL (3.9 μM) | Diet-Induced Obese Mice | 100 mg/kg |           |
| EC50 (SIRT1 activation) | 0.1 μM              | in vitro                | N/A       |           |

Detailed pharmacokinetic studies providing Tmax, AUC, and half-life in mice are not readily available in the public domain. Researchers may need to perform their own pharmacokinetic analyses.

**Table 3: Key Findings of SRT3025 in Mouse Models**

| Mouse Model          | Key Findings                                                                                                                                                                                                                                                                                         | Reference    |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Atherosclerosis      | <ul style="list-style-type: none"><li>- Reduced plaque size in the aorta.</li><li>- Decreased plasma levels of total, LDL, and VLDL cholesterol.</li><li>- Increased hepatic LDL receptor (Ldlr) expression.</li><li>- Reduced plasma levels of pro-inflammatory cytokines Mcp-1 and Il-6.</li></ul> | [1][2]       |
| Diet-Induced Obesity | <ul style="list-style-type: none"><li>- Prevented body weight gain.</li><li>- Reduced fasting and postprandial glucose and insulin levels.</li><li>- Improved glucose tolerance and insulin sensitivity.</li><li>- Lowered serum and hepatic triglyceride levels.</li></ul>                          |              |
| Osteoporosis         | <ul style="list-style-type: none"><li>- Reversed ovariectomy-induced bone loss.</li><li>- Improved vertebral bone mass and microarchitecture.</li><li>- Decreased bone sclerostin expression.</li><li>- Increased serum markers of bone formation.</li></ul>                                         | [5][6][7][8] |

## Experimental Protocols

The following are detailed protocols for key experiments cited in the literature.

### Protocol 1: Atherosclerosis Mouse Model



[Click to download full resolution via product page](#)

### Atherosclerosis Model Workflow

Objective: To evaluate the effect of **SRT3025** on the development of atherosclerosis in a genetically predisposed mouse model.

#### Materials:

- Male Apolipoprotein E-deficient (ApoE-/-) mice (8 weeks old)[9][10].
- High-cholesterol diet (e.g., D12108 from Research Diets, containing 1.25% cholesterol).
- **SRT3025**.
- Placebo control diet.
- Cages and standard animal housing facility.
- Equipment for blood collection and tissue harvesting.
- Oil Red O stain for plaque analysis.
- Kits for plasma lipid analysis.
- Reagents and equipment for RT-PCR and Western blotting.

**Procedure:**

- Acclimate 8-week-old male ApoE-/- mice for one week.
- Divide mice into two groups: a control group receiving a high-cholesterol diet and a treatment group receiving the same diet supplemented with **SRT3025** (3.18 g/kg of diet)[1][2][3][4].
- Provide the respective diets and water ad libitum for 12 weeks.
- Monitor animal health and body weight weekly.
- At the end of the 12-week period, euthanize the mice.
- Collect blood for plasma lipid analysis.
- Perfuse the mice with PBS and harvest the aorta for en face analysis of atherosclerotic plaques using Oil Red O staining.
- Harvest the liver for gene and protein expression analysis of key targets like Ldlr and Pcsk9.

## Protocol 2: Diet-Induced Obesity Mouse Model



[Click to download full resolution via product page](#)

## Diet-Induced Obesity Model Workflow

Objective: To assess the impact of **SRT3025** on metabolic parameters in a diet-induced obesity mouse model.

### Materials:

- Male C57BL/6 mice (6 weeks old)[11][12][13][14][15].
- High-fat diet (45-60% of calories from fat).
- Standard chow diet.
- **SRT3025**.
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
- Oral gavage needles.
- Glucometer and insulin assay kits.
- Equipment for body composition analysis (e.g., DEXA or NMR).
- Metabolic cages for energy expenditure measurement.

### Procedure:

- Acclimate 6-week-old male C57BL/6 mice for one week on a standard chow diet.
- Switch the mice to a high-fat diet to induce obesity for 8-12 weeks.
- After the induction period, divide the obese mice into two groups: a vehicle control group and an **SRT3025** treatment group (100 mg/kg/day).
- Administer the treatment daily via oral gavage for 7 weeks.
- Monitor body weight and food intake regularly.

- Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.
- At the end of the study, euthanize the mice and collect blood for analysis of serum lipids and insulin.
- Harvest liver and adipose tissue for histological analysis and measurement of triglyceride content.
- Optionally, perform indirect calorimetry using metabolic cages to assess energy expenditure.

## Protocol 3: Ovariectomy-Induced Osteoporosis Mouse Model

[Click to download full resolution via product page](#)

### Osteoporosis Model Workflow

Objective: To investigate the therapeutic effect of **SRT3025** on bone loss in an ovariectomy-induced osteoporosis mouse model.

Materials:

- Female C57BL/6 mice (9 weeks old)[5][6][7][8][16].
- Surgical instruments for ovariectomy.
- Anesthesia.
- **SRT3025**.
- Vehicle for oral gavage (e.g., 20% PEG 400, 0.5% Tween 80 in deionized water)[5].
- Oral gavage needles.
- Micro-computed tomography (micro-CT) scanner.
- Mechanical testing machine for biomechanical analysis.
- Kits for serum bone turnover marker analysis (e.g., P1NP, CTX).
- Reagents and equipment for RT-PCR.

Procedure:

- Perform bilateral ovariectomy (OVX) or sham surgery on 9-week-old female C57BL/6 mice.
- Allow a 6-week period for bone loss to occur.
- After 6 weeks, divide the OVX mice into three groups: a vehicle control group, an **SRT3025** low-dose group (50 mg/kg/day), and an **SRT3025** high-dose group (100 mg/kg/day)[5][6][7][8].
- Administer the respective treatments daily via oral gavage for 6 weeks.
- At the end of the treatment period, euthanize the mice.

- Collect blood for the analysis of serum bone turnover markers.
- Harvest femurs and vertebrae for micro-CT analysis to assess bone mineral density, trabecular bone volume, and other microarchitectural parameters.
- Perform three-point bending tests on the femurs to evaluate biomechanical properties.
- Isolate RNA from bone tissue to analyze the expression of genes related to bone metabolism, such as sclerostin.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sirt1 activator SRT3025 provides atheroprotection in Apoe-/- mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Sirtuin1 Activator SRT3025 Down-Regulates Sclerostin and Rescues Ovariectomy-Induced Bone Loss and Biomechanical Deterioration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.huji.ac.il [scholars.huji.ac.il]
- 7. The Sirtuin1 activator SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Sirtuin1 activator SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice. | Semantic Scholar [semanticscholar.org]
- 9. cyagen.com [cyagen.com]

- 10. The apolipoprotein e knockout mouse: a model documenting accelerated atherogenesis in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C57BL/6J mice as a polygenic developmental model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 16. biocytogen.com [biocytogen.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SRT3025 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3027058#srt3025-dosage-for-mouse-models\]](https://www.benchchem.com/product/b3027058#srt3025-dosage-for-mouse-models)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

